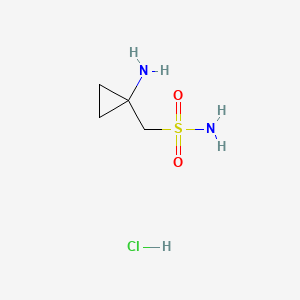
(1-Aminocyclopropyl)methanesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminocyclopropyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2S and a molecular weight of 186.66 g/mol It is a derivative of methanesulfonamide, featuring a cyclopropyl group attached to the amine
Preparation Methods
The synthesis of (1-Aminocyclopropyl)methanesulfonamide hydrochloride typically involves the reaction of cyclopropylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps such as crystallization and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
(1-Aminocyclopropyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-Aminocyclopropyl)methanesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Aminocyclopropyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
(1-Aminocyclopropyl)methanesulfonamide hydrochloride can be compared with other similar compounds, such as:
(1-Aminocyclopropyl)methanol hydrochloride: This compound has a similar cyclopropyl group but features a hydroxyl group instead of a sulfonamide group.
Methanesulfonamide: The parent compound, which lacks the cyclopropyl group, is simpler in structure and has different reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropyl and sulfonamide groups, which confer specific chemical and biological properties that are not present in the similar compounds.
Properties
Molecular Formula |
C4H11ClN2O2S |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
(1-aminocyclopropyl)methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2S.ClH/c5-4(1-2-4)3-9(6,7)8;/h1-3,5H2,(H2,6,7,8);1H |
InChI Key |
CEFFHHIRGTZMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CS(=O)(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole](/img/structure/B13471249.png)
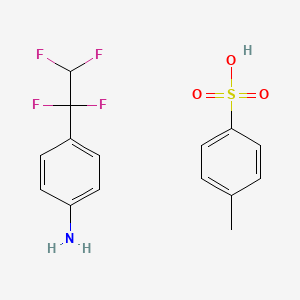
![2-Azabicyclo[3.1.1]heptan-4-one hydrochloride](/img/structure/B13471260.png)

![2-(2-Tert-butoxycarbonyl-2,6-diazaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B13471275.png)
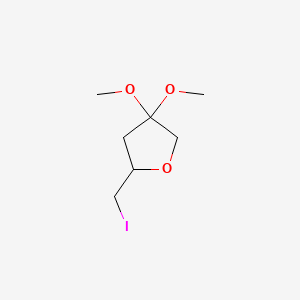
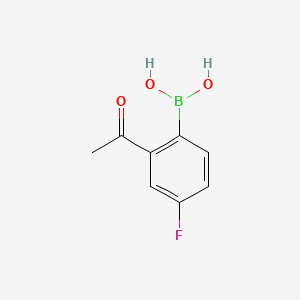
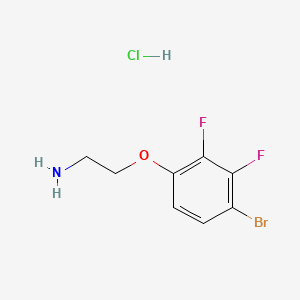
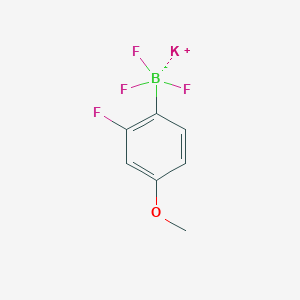
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)
![2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)
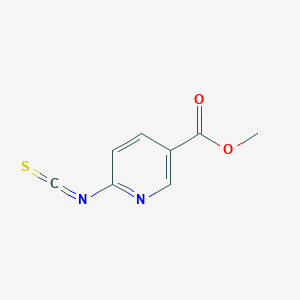
![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)
